3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Overview
Description
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is an organochlorine compound known for its significant role in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a dichlorovinyl group and a dimethyl group, making it a crucial intermediate in the production of insecticidal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the following steps:
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Formation of the Cyclopropane Ring: : The initial step involves the cyclopropanation of a suitable precursor, such as 2,2-dimethyl-1,3-butadiene, using a dichlorocarbene generated in situ. This reaction is often carried out in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.
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Introduction of the Carbonyl Chloride Group: : The cyclopropane derivative is then subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the carbonyl chloride group. This step is typically performed under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in anhydrous conditions.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is extensively used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, which are crucial for pest control in agriculture.
Biology: Studying the effects of pyrethroid insecticides on various biological systems, including their mode of action and resistance mechanisms in insects.
Medicine: Investigating the potential toxicological effects of pyrethroid insecticides on human health and developing safer alternatives.
Industry: Used in the large-scale production of insecticides, contributing to the development of effective pest management strategies.
Mechanism of Action
The primary mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, when used as a precursor for pyrethroid insecticides, involves the disruption of sodium ion channels in the nervous system of insects. This disruption leads to prolonged depolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses.
Comparison with Similar Compounds
Similar Compounds
- Cypermethrin
- Permethrin
- Deltamethrin
- Fenvalerate
Comparison
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct physicochemical properties and biological activity. Compared to other similar compounds, it serves as a versatile intermediate, allowing for the synthesis of a wide range of pyrethroid insecticides with varying potency and spectrum of activity.
Conclusion
This compound is a vital compound in the field of synthetic chemistry, particularly in the production of pyrethroid insecticides. Its unique structure and reactivity make it an essential intermediate for developing effective pest control agents, with significant applications in agriculture, biology, medicine, and industry.
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLAOFANYRDCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1028027 | |
Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52314-67-7 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52314-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Permethric chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052314677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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